Product packaging for 3-Amino-5-(methylsulfanyl)pentanamide(Cat. No.:)

3-Amino-5-(methylsulfanyl)pentanamide

Cat. No.: B13241449
M. Wt: 162.26 g/mol
InChI Key: BFNIUPCWIRLRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-5-(methylsulfanyl)pentanamide ( 771528-65-5) is a chemical compound with the molecular formula C6H14N2OS and a molecular weight of 162.25 g/mol . Its structure features both a primary amino group and a primary amide group, connected by a carbon chain that terminates in a methylsulfanyl moiety. This combination of functional groups makes it a potential intermediate in organic synthesis and medicinal chemistry research. Compounds with similar structures, such as those containing amino acid backbones and amide functionalities, are frequently explored as building blocks for the synthesis of more complex peptidomimetics and as potential modulators of biological targets . For instance, amino acid-derived compounds and acyclic sulfamide derivatives are investigated for their antiviral properties, while various amide derivatives are studied for antimicrobial activity . The methylsulfanyl group may also be of interest in structure-activity relationship studies. This product is intended for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2OS B13241449 3-Amino-5-(methylsulfanyl)pentanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2OS

Molecular Weight

162.26 g/mol

IUPAC Name

3-amino-5-methylsulfanylpentanamide

InChI

InChI=1S/C6H14N2OS/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H2,8,9)

InChI Key

BFNIUPCWIRLRLY-UHFFFAOYSA-N

Canonical SMILES

CSCCC(CC(=O)N)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 5 Methylsulfanyl Pentanamide and Analogues

General Strategies for Amide Bond Formation

The formation of the amide bond is a cornerstone of organic synthesis. For a molecule like 3-Amino-5-(methylsulfanyl)pentanamide, both direct and mediated approaches can be considered.

Direct Amidation Approaches (e.g., Boron Catalysis)

Direct amidation involves the condensation of a carboxylic acid and an amine with the removal of water, often facilitated by a catalyst. Boron-based catalysts, such as boric acid, boronic acids, and borate esters, have emerged as effective promoters for this transformation under milder conditions than uncatalyzed thermal methods. nih.govresearchgate.netmdpi.com

The mechanism of boron-catalyzed amidation is thought to involve the activation of the carboxylic acid. The boron catalyst reacts with the carboxylic acid to form an acyloxyboron intermediate. nih.govrsc.org This intermediate is more electrophilic than the free carboxylic acid, facilitating the nucleophilic attack by the amine to form the amide bond and regenerate the catalyst. rsc.org Recent studies suggest that the mechanism may be more complex, potentially involving dimeric boron species that activate the carboxylic acid while delivering the amine. nih.govrsc.org

Key advantages of boron-catalyzed amidation include:

Mild reaction conditions : Often lower temperatures are sufficient compared to thermal condensation. nih.gov

Good functional group tolerance : A wide range of functional groups on both the carboxylic acid and amine are tolerated. researchgate.net

Atom economy : The only byproduct is water, aligning with the principles of green chemistry. jimcontent.com

Catalyst TypeExampleKey Features
Boronic AcidsArylboronic acidsEffective for a range of substrates. jimcontent.com
Boric AcidB(OH)₃Industrially relevant due to low cost and effectiveness for reactive substrates. ucl.ac.uk
Borate EstersB(OCH₂CF₃)₃Useful for chemoselective amidation of unprotected amino acids. mdpi.comucl.ac.uk

Coupling Reagent-Mediated Amidation Techniques

Coupling reagents are widely used to facilitate amide bond formation by converting the carboxylic acid into a more reactive species. luxembourg-bio.comhepatochem.com This two-step process, often performed in a single pot, is highly efficient and forms the basis of many peptide synthesis strategies. hepatochem.comresearchgate.net

Common classes of coupling reagents include:

Carbodiimides : Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate. luxembourg-bio.compeptide.com This intermediate is then readily attacked by the amine to yield the amide. Additives such as 1-hydroxybenzotriazole (HOBt) are often used to suppress side reactions and reduce racemization. luxembourg-bio.com

Phosphonium and Uronium/Aminium Salts : These reagents, including Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), HATU, and HBTU, are highly efficient and lead to rapid amide bond formation with minimal side reactions. researchgate.netsigmaaldrich.com They react with the carboxylic acid to form activated esters, which are then readily coupled with the amine. luxembourg-bio.comsigmaaldrich.com

Coupling ReagentClassCommon ApplicationsByproducts
DCCCarbodiimideSolution-phase synthesisDicyclohexylurea (DCU) - often insoluble luxembourg-bio.compeptide.com
EDCCarbodiimideAqueous and organic media, bioconjugationWater-soluble urea (B33335) derivative bachem.com
HATUUronium/AminiumSolid-phase and solution-phase peptide synthesis, difficult couplingsWater-soluble byproducts sigmaaldrich.comluxembourg-bio.com
PyBOPPhosphoniumPeptide synthesis, particularly with sterically hindered amino acidsWater-soluble byproducts sigmaaldrich.com

Approaches for Incorporating the Pentanamide (B147674) Scaffold

The synthesis of the core this compound structure can be achieved through established methods for amino acid synthesis, followed by amidation.

Amino Acid Synthesis Routes (e.g., Amidomalonate, Strecker, Gabriel)

These classic methods provide versatile pathways to α-amino acids, which can be precursors to the desired β-amino amide.

Amidomalonate Synthesis : This method is a variation of the malonic ester synthesis. libretexts.orgyoutube.com It begins with diethyl acetamidomalonate, which is deprotonated and then alkylated with a suitable electrophile. fiveable.melibretexts.org For this compound, the alkylating agent would be a derivative of 2-(methylsulfanyl)ethane. Subsequent hydrolysis and decarboxylation yield the desired amino acid. fiveable.me

Strecker Synthesis : This is a two-step method that begins with the reaction of an aldehyde with ammonia (B1221849) and cyanide to form an α-aminonitrile. chemistnotes.commasterorganicchemistry.com Subsequent hydrolysis of the nitrile group yields the α-amino acid. masterorganicchemistry.comwikipedia.org The Strecker synthesis is a robust method for producing a wide variety of amino acids. masterorganicchemistry.comwikipedia.org

Gabriel Synthesis : This method utilizes potassium phthalimide as a protected source of ammonia. perlego.comjackwestin.com The phthalimide anion is alkylated with an α-halo ester, followed by hydrolysis to release the primary amine and form the amino acid. While effective for primary amines, it is a multi-step process. perlego.comgeorgiasouthern.edu

Reductive Amination Strategies

Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org In the context of amino acid synthesis, this typically involves the reaction of an α-keto acid with ammonia to form an imine, which is then reduced to the corresponding amino acid. fiveable.menih.gov

The reaction can be performed directly by mixing the keto acid, ammonia, and a reducing agent, or indirectly by first forming the imine and then reducing it. wikipedia.orgrit.edu A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride being common choices due to their selectivity for the imine over the ketone. rit.eduorganic-chemistry.org In biochemistry, this reaction is catalyzed by dehydrogenase enzymes. wikipedia.org

StrategyStarting MaterialsKey ReagentsProduct
AmidomalonateDiethyl acetamidomalonate, Alkyl halideBase (e.g., NaOEt), Acid (for hydrolysis/decarboxylation)α-Amino acid
StreckerAldehyde, Ammonia, CyanideAcid (for hydrolysis)α-Amino acid
GabrielPotassium phthalimide, α-Halo esterHydrazine or Acid/Base (for hydrolysis)α-Amino acid
Reductive Aminationα-Keto acid, AmmoniaReducing agent (e.g., NaBH₃CN)α-Amino acid

Stereoselective and Regioselective Synthesis of this compound

The synthesis of a specific stereoisomer of this compound requires careful control of stereochemistry. As this is a β-amino amide, methods for the asymmetric synthesis of β-amino acids and their derivatives are highly relevant. acs.orgwustl.edu

Stereoselective Synthesis : Asymmetric synthesis of β-amino acids can be achieved through various catalytic methods. For instance, chiral catalysts can be employed in conjugate addition reactions or in the hydrogenation of enamines. Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction, followed by their removal. Dynamic kinetic resolution of α-stereogenic-β-formyl amides in asymmetric 2-aza-Cope rearrangements has also been described for the synthesis of β-amino amides with high diastereo- and enantiocontrol. acs.org

Regioselective Synthesis : Regioselectivity becomes crucial when dealing with multifunctional molecules to ensure that reactions occur at the desired position. For example, in the synthesis of β,γ-unsaturated amides from unactivated alkenes, regioselective addition of carbamoyl chlorides has been demonstrated. nih.govacs.org In the context of this compound, regioselective functionalization of a precursor molecule would be necessary to install the amino and methylsulfanyl groups at the correct positions of the pentanamide backbone. researchgate.netfigshare.comnih.gov This could involve directed reactions where a functional group on the substrate guides the reagent to a specific site.

While specific literature on the stereoselective and regioselective synthesis of this compound is not abundant, the principles and methodologies developed for the synthesis of other β-amino amides and functionalized alkanamides provide a strong foundation for designing synthetic routes to this target molecule. acs.orgorganic-chemistry.org

Novel Synthetic Routes for Related Sulfur-Containing Amino Amides

The construction of sulfur-containing amino amides, such as this compound, can be approached through various modern synthetic methodologies. These routes often focus on the efficient and stereocontrolled formation of the β-amino acid backbone, followed by the introduction or modification of the sulfur-containing side chain and final amidation.

One plausible approach involves the conjugate addition of an amine equivalent to an α,β-unsaturated ester, followed by functional group manipulations. For instance, a Michael addition of a protected amine (e.g., benzylamine or a carbamate-protected amine) to a suitable α,β-unsaturated ester bearing a sulfur-containing side chain precursor can establish the core structure. Subsequent transformation of the ester to a primary amide and deprotection of the amino group would yield the target compound.

A more convergent strategy could involve the synthesis of a β-amino acid with a side chain amenable to sulfur functionalization. For example, a β-amino acid with a terminal leaving group (e.g., a halide or a tosylate) on the side chain could be synthesized first. This intermediate can then undergo nucleophilic substitution with sodium thiomethoxide to introduce the methylsulfanyl group. The final step would be the amidation of the carboxylic acid.

Recent advances in catalysis offer more direct entries into β-amino acid derivatives. illinois.edu For instance, palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines represent powerful methods for constructing the β-amino acid scaffold. illinois.edu An appropriately substituted alkene or aziridine precursor containing the methylsulfanyl moiety or a precursor thereof could potentially be employed in such reactions.

Another innovative approach is the use of multi-component reactions. An iodine-promoted three-component synthesis of substituted β-amino sulfides has been developed, starting from a propargyl ester, an aliphatic secondary amine, and a disulfide. researchgate.net Although this yields a different substitution pattern, the underlying principle of forming a C-S and a C-N bond in a single operation could be adapted for the synthesis of related structures.

The synthesis of thioether-containing peptides also provides valuable insights. Convergent solid-phase peptide synthesis (SPPS) methods have been developed where haloacylated peptides are reacted with aminothiols. luxembourg-bio.com This strategy could be adapted for the synthesis of this compound by reacting a suitable haloacetylated building block with a protected aminothiol, followed by further modifications.

A summary of potential starting materials and key transformations for these novel routes is presented in the table below.

Synthetic ApproachKey Starting MaterialsKey TransformationsPotential Advantages
Conjugate Additionα,β-Unsaturated ester with a sulfur precursor, Protected amineMichael Addition, Amidation, DeprotectionWell-established and reliable
Side Chain Functionalizationβ-Amino acid with a leaving group on the side chain, Sodium thiomethoxideNucleophilic Substitution, AmidationModular and allows for late-stage diversification
Catalytic MethodsAlkene or aziridine with a methylsulfanyl group, CO, Amine sourcePalladium- or Nickel-catalyzed carbonylation/carboxylationPotentially more atom- and step-economical
Convergent SPPS-like StrategyHaloacetylated resin, Protected aminothiolNucleophilic displacement, Cleavage from resin, AmidationAmenable to solid-phase techniques and library synthesis

Protecting Group Strategies for Amine and Amide Functionalities

The successful synthesis of this compound and its analogues is highly dependent on the judicious choice and application of protecting groups for the amine and, if necessary, the amide functionalities. The presence of a nucleophilic amino group and a potentially sensitive thioether linkage necessitates an orthogonal protecting group strategy, where one group can be removed without affecting the other or the rest of the molecule. springernature.comnih.gov

Amine Protection:

The primary amino group is typically protected during the initial stages of the synthesis to prevent unwanted side reactions, such as N-acylation or reaction with electrophiles. The choice of protecting group is dictated by its stability to the reaction conditions employed in subsequent steps and the mildness of its removal. Commonly used amine protecting groups in peptide and amino acid synthesis include:

Carbamates: These are the most widely used protecting groups for amines.

tert-Butoxycarbonyl (Boc): This group is stable to a wide range of non-acidic conditions and is readily removed with strong acids such as trifluoroacetic acid (TFA). creative-peptides.com

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), which is compatible with the thioether functionality. creative-peptides.com

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is base-labile and is removed with a mild base, typically a solution of piperidine in DMF. creative-peptides.com This offers an orthogonal deprotection strategy to the acid-labile Boc group and hydrogenation-labile Cbz group.

Amide Protection:

In most synthetic routes towards a primary amide like this compound, the amide is formed in the final step from a carboxylic acid, and therefore, protection of the amide nitrogen is not required. However, in some strategies involving the synthesis of more complex analogues where the amide nitrogen might be susceptible to reaction, or to improve solubility, protection might be considered.

Trityl (Trt): The trityl group is acid-labile and has been used to protect the side-chain amides of asparagine and glutamine in peptide synthesis, which can also improve the solubility of the protected amino acid derivatives.

4-Methoxytrityl (Mmt): Similar to the Trityl group, but even more acid-labile.

The thioether group in the side chain of this compound is generally stable to many reaction conditions. However, it can be susceptible to oxidation to the corresponding sulfoxide (B87167) or sulfone, especially in the presence of strong oxidizing agents. Care must be taken during reactions and work-ups to avoid these side reactions. During acid-mediated deprotection steps, scavengers such as thioanisole or 1,2-ethanedithiol are often added to prevent alkylation of the sulfur atom by carbocations generated from the cleavage of other protecting groups.

The following table summarizes the key protecting groups and their cleavage conditions relevant to the synthesis of sulfur-containing amino amides.

Functional GroupProtecting GroupAbbreviationCommon Cleavage ConditionsOrthogonality Notes
Aminetert-ButoxycarbonylBocStrong acid (e.g., TFA)Orthogonal to Fmoc and Cbz
BenzyloxycarbonylCbz or ZCatalytic Hydrogenation (H₂, Pd/C)Orthogonal to Boc and Fmoc
9-FluorenylmethyloxycarbonylFmocMild base (e.g., 20% Piperidine in DMF)Orthogonal to Boc and Cbz
Amide (Side Chain)TritylTrtMild acid (e.g., dilute TFA)Compatible with Fmoc-based strategies
4-MethoxytritylMmtVery mild acid (e.g., 1% TFA)More labile than Trt

Chemical Reactivity and Transformations of 3 Amino 5 Methylsulfanyl Pentanamide

Reactions of the Amide Group

The amide functional group is known for its relative stability, a result of resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. Despite this stability, it can undergo several important transformations under specific conditions.

Hydrolysis and Transamidation

Hydrolysis: The amide bond in 3-Amino-5-(methylsulfanyl)pentanamide can be cleaved through hydrolysis to yield 3-Amino-5-(methylsulfanyl)pentanoic acid and ammonia (B1221849). This reaction typically requires heating in the presence of either a strong acid or a strong base. libretexts.orgchemguide.co.uksavemyexams.com

Acid-Catalyzed Hydrolysis: When heated with an aqueous acid, such as hydrochloric acid, the amide undergoes hydrolysis. The ammonia produced is protonated by the acid to form an ammonium (B1175870) salt, driving the reaction to completion. chemguide.co.uk

Base-Promoted Hydrolysis: In the presence of a hot aqueous base, like sodium hydroxide (B78521), the amide is hydrolyzed. The resulting carboxylic acid is deprotonated to form a carboxylate salt, while ammonia is liberated. libretexts.orgchemguide.co.uk

Transamidation: This process involves the exchange of the amide's amino group with a different amine. wikipedia.org While challenging due to the amide's stability, this transformation can be facilitated by various catalysts. For a primary amide like this compound, reaction with a primary or secondary amine in the presence of a suitable catalyst can yield a new secondary or tertiary amide, respectively. Catalysts for this reaction can include Lewis acids or specific inorganic salts like hydroxylamine (B1172632) hydrochloride. noaa.govnih.gov

ReactionReagents/ConditionsProducts
Acidic HydrolysisDilute Acid (e.g., HCl), Heat3-Amino-5-(methylsulfanyl)pentanoic acid + Ammonium salt
Basic HydrolysisDilute Base (e.g., NaOH), HeatSalt of 3-Amino-5-(methylsulfanyl)pentanoic acid + Ammonia
TransamidationAmine (R-NH₂), Catalyst, HeatN-Substituted-3-amino-5-(methylsulfanyl)pentanamide + Ammonia

Reduction to Amines

The amide group can be completely reduced to an amine, a transformation that converts the carbonyl (C=O) group into a methylene (B1212753) (-CH₂-) group. This reaction is typically accomplished using a powerful reducing agent, as amides are resistant to reduction. orgoreview.com

The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄). savemyexams.commasterorganicchemistry.com Treatment of this compound with LiAlH₄, followed by an aqueous workup, would yield 1,3-Diamino-5-(methylsulfanyl)pentane. Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally ineffective for this transformation. orgoreview.com

ReagentProduct
Lithium Aluminum Hydride (LiAlH₄)1,3-Diamino-5-(methylsulfanyl)pentane

Reactions of the Primary Amine Group

The primary amine group is a nucleophilic and basic center, making it highly reactive toward a variety of electrophiles.

Acylation and Alkylation

Acylation: The primary amine of this compound readily reacts with acylating agents such as acid chlorides and acid anhydrides. orgoreview.comtestbook.com This nucleophilic acylation reaction results in the formation of a new amide bond, yielding an N-acylated derivative. chemguide.co.ukchemrevise.org The reaction is typically carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl) that is formed. orgoreview.com

Alkylation: The nitrogen atom can also act as a nucleophile in reactions with alkyl halides through an Sɴ2 mechanism. libretexts.orgwikipedia.org However, the direct alkylation of primary amines is often difficult to control. The secondary amine product is frequently more nucleophilic than the starting primary amine, leading to subsequent alkylations that can produce a mixture of secondary and tertiary amines, and even a quaternary ammonium salt. jove.com Achieving selective mono-alkylation often requires specific strategies, such as using a large excess of the initial amine or employing specialized catalytic systems. rsc.orgnih.gov

ReactionReagent TypeProduct
AcylationAcid Chloride (R-COCl) or Acid Anhydride ((RCO)₂O)N-[1-(Aminocarbonyl)-4-(methylsulfanyl)butyl]amide
AlkylationAlkyl Halide (R-X)N-Alkyl-3-amino-5-(methylsulfanyl)pentanamide (potential for over-alkylation)

Formation of Heterocyclic Derivatives

The presence of both an amine and an amide group in a 1,3-relationship makes this compound a potential precursor for the synthesis of six-membered heterocyclic rings, such as dihydropyrimidines or pyrimidines. These syntheses often involve condensation reactions with other bifunctional molecules.

For instance, β-amino amides can, in principle, react with ketones or aldehydes. A well-known route to dihydropyrimidines is the Biginelli reaction, which involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) (or a related amidine). nih.gov By analogy, this compound could potentially participate in cyclocondensation reactions with appropriate carbonyl-containing compounds to form substituted dihydropyrimidine (B8664642) derivatives. Subsequent oxidation of the dihydropyrimidine ring would lead to the corresponding aromatic pyrimidine. rsc.orgresearchgate.net

Reactions of the Methylsulfanyl Group

The sulfur atom of the methylsulfanyl (thioether) group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to oxidation.

Oxidation: Thioethers can be selectively oxidized. Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), typically yields the corresponding sulfoxide (B87167): 3-Amino-5-(methylsulfinyl)pentanamide. rsc.orgnih.gov Careful control of reaction conditions is necessary to prevent over-oxidation. acsgcipr.org The use of a stronger oxidizing agent or an excess of the oxidant will further oxidize the sulfoxide to a sulfone: 3-Amino-5-(methylsulfonyl)pentanamide. researchgate.net

Alkylation: The nucleophilic sulfur atom can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), in an Sɴ2 reaction. This results in the formation of a sulfonium (B1226848) salt, where the sulfur atom becomes positively charged and bears three carbon substituents. thieme-connect.com

ReactionReagent(s)Product
Oxidation (to Sulfoxide)1 eq. H₂O₂ or m-CPBA3-Amino-5-(methylsulfinyl)pentanamide
Oxidation (to Sulfone)Excess H₂O₂ or KMnO₄3-Amino-5-(methylsulfonyl)pentanamide
AlkylationAlkyl Halide (e.g., CH₃I)[S-Alkyl-S-methyl-(4-amino-4-carbamoylbutyl)sulfonium] salt

Oxidation to Sulfoxides and Sulfones

The sulfur atom in the methylsulfanyl group of this compound is susceptible to oxidation, a common reaction for thioethers. This process can be controlled to yield either the corresponding sulfoxide or, with a stronger oxidizing agent or harsher conditions, the sulfone. This transformation is analogous to the well-documented oxidation of the amino acid methionine, which also contains a methylsulfanyl group. nih.govtaylorandfrancis.com

The initial oxidation product is the sulfoxide, which introduces a chiral center at the sulfur atom. Further oxidation leads to the formation of the achiral sulfone. The polarity of the molecule is significantly increased by these transformations.

Oxidizing Agents and Conditions:

A variety of reagents can be employed for the oxidation of thioethers. The choice of oxidant and reaction conditions determines the extent of oxidation.

Oxidizing AgentTypical ProductConditions
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneCatalytic metal salts, acidic or basic media
Meta-Chloroperoxybenzoic Acid (m-CPBA)Sulfoxide or SulfoneStoichiometric amounts, controlled temperature
Sodium Periodate (NaIO₄)SulfoxideAqueous or alcoholic solutions
Ozone (O₃)SulfoxideControlled stoichiometry at low temperatures. taylorandfrancis.com
Potassium Permanganate (KMnO₄)SulfoneStrong oxidizing conditions

This table presents common oxidizing agents for thioethers and their expected products under typical conditions.

The selective oxidation to the sulfoxide can often be achieved using one equivalent of a mild oxidizing agent at low temperatures. In contrast, the formation of the sulfone generally requires an excess of a stronger oxidizing agent or more forcing reaction conditions.

Alkylation and Thioether Cleavage

The sulfur atom of the methylsulfanyl group in this compound is nucleophilic and can react with electrophiles, leading to the formation of sulfonium ions. This alkylation is a key reaction of thioethers. escholarship.orgnih.gov The resulting sulfonium salt can then be susceptible to cleavage, a reaction of significant utility in peptide and protein chemistry, particularly with cyanogen (B1215507) bromide. youtube.com

Alkylation:

Alkylation typically involves the reaction of the thioether with an alkyl halide, such as methyl iodide, to form a trialkylsulfonium salt. This reaction proceeds via an SN2 mechanism. nih.govacs.org The stability of the resulting sulfonium salt depends on the nature of the alkyl groups.

Thioether Cleavage:

A notable reaction of thioethers, particularly in the context of methionine-containing peptides, is the cleavage of the C-S bond adjacent to the sulfur atom. youtube.com A classic example is the reaction with cyanogen bromide (CNBr), which is highly specific for methionine residues. By analogy, this compound would be expected to undergo a similar cleavage.

The mechanism involves the attack of the sulfur atom on the cyanogen bromide, leading to the formation of a cyanosulfonium salt. Subsequent intramolecular attack by the carbonyl oxygen of the amide (or a neighboring carbonyl group in a peptide) leads to the formation of an iminolactone, followed by hydrolysis, resulting in cleavage of the peptide chain C-terminal to the methionine residue. In the case of this compound, the amide carbonyl could potentially participate in a similar intramolecular cyclization, leading to cleavage of the molecule.

ReagentReaction TypeProduct
Alkyl Halides (e.g., CH₃I)AlkylationSulfonium Salt
Cyanogen Bromide (CNBr)CleavageCleavage products via iminolactone intermediate

This table summarizes the key reagents and reaction types for the alkylation and cleavage of the thioether group.

Derivatization Strategies for this compound

The presence of a primary amine and a primary amide group in this compound allows for a variety of derivatization strategies. These modifications can be used to attach labels, alter solubility, or create new functionalities. The relative reactivity of the amine and amide groups can be exploited to achieve selective derivatization.

The primary amine is generally more nucleophilic than the amide and can be selectively targeted under appropriate conditions. Common derivatization reactions for primary amines include acylation, alkylation, and reaction with aldehydes or ketones to form Schiff bases. researchgate.netnih.govsigmaaldrich.com

The primary amide can also be derivatized, though it is generally less reactive than the primary amine. Reactions involving the amide group often require more forcing conditions and can include hydrolysis, reduction, or dehydration to a nitrile. chemrevise.orgyoutube.comyoutube.com

Selective Derivatization of the Primary Amine:

Reagent ClassReaction TypeProduct Functional Group
Acyl Chlorides / AnhydridesAcylationAmide
Aldehydes / KetonesReductive AminationSecondary or Tertiary Amine
Isocyanates / IsothiocyanatesAdditionUrea / Thiourea
Sulfonyl ChloridesSulfonylationSulfonamide

This table outlines common strategies for the selective derivatization of the primary amine group.

Derivatization of the Primary Amide:

Reagent ClassReaction TypeProduct Functional Group
Strong Acid / BaseHydrolysisCarboxylic Acid
Reducing Agents (e.g., LiAlH₄)ReductionPrimary Amine
Dehydrating Agents (e.g., P₂O₅)DehydrationNitrile

This table summarizes potential derivatization reactions for the primary amide group.

Achieving selectivity between the primary amine and the amide is crucial. For instance, acylation with an acyl chloride under mild basic conditions will preferentially react with the more nucleophilic primary amine over the less reactive amide. Conversely, derivatization of the amide often requires conditions that might also affect the primary amine, necessitating the use of protecting groups for the amine if selective amide modification is desired.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D NMR (¹H, ¹³C) for Structural Characterization

One-dimensional (1D) NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the primary methods for the initial structural assessment of 3-Amino-5-(methylsulfanyl)pentanamide.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would exhibit characteristic signals corresponding to each unique proton in the structure. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the signal's multiplicity (e.g., singlet, doublet, triplet) reveals the number of adjacent protons, a phenomenon known as spin-spin coupling. Integration of the peaks provides the relative ratio of protons in each environment.

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Notes
H₂N- (Amine) Broad singlet s Chemical shift is variable and depends on solvent and concentration.
-CONH₂ (Amide) Two broad singlets s Protons may be non-equivalent due to restricted rotation.
H-3 (-CH(NH₂)-) Multiplet m Coupled to protons on C-2 and C-4.
H-2 (-CH₂CONH₂) Multiplet m Coupled to proton on C-3. Diastereotopic protons may show distinct signals.
H-4 (-CH₂CH₂S-) Multiplet m Coupled to protons on C-3 and C-5.
H-5 (-CH₂S-) Triplet t Coupled to protons on C-4.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Typically, ¹³C spectra are acquired with proton decoupling, resulting in a single peak for each chemically non-equivalent carbon atom. The chemical shift of each carbon signal is indicative of its bonding and electronic environment. For instance, carbonyl carbons of amides appear significantly downfield. mdpi.com

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (ppm) Notes
C-1 (-CONH₂) 170-180 Carbonyl carbon, typically in the most downfield region.
C-3 (-CH(NH₂)-) 45-60 Aliphatic carbon attached to an amino group.
C-2 (-CH₂CONH₂) 35-50 Aliphatic carbon adjacent to the carbonyl group.
C-4 (-CH₂CH₂S-) 30-40 Aliphatic carbon.
C-5 (-CH₂S-) 25-35 Aliphatic carbon attached to sulfur.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments provide correlational data that helps piece together the molecular puzzle by establishing through-bond and through-space relationships between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum of this compound would confirm the connectivity of the aliphatic backbone, for example, showing correlations between the protons on C-2 and C-3, C-3 and C-4, and C-4 and C-5.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edunanalysis.com For this compound, HSQC would definitively link each proton signal (except for the exchangeable NH₂ protons) to its corresponding carbon signal, confirming the assignments made from 1D NMR.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformation. For this compound, NOESY could provide insights into the preferred conformation of the flexible pentanamide (B147674) chain.

Expected 2D NMR Correlations for this compound

Experiment Key Expected Correlations Information Gained
COSY H-2 ↔ H-3; H-3 ↔ H-4; H-4 ↔ H-5 Confirms the proton-proton connectivity along the aliphatic chain.
HSQC H-2 ↔ C-2; H-3 ↔ C-3; H-4 ↔ C-4; H-5 ↔ C-5; H of -SCH₃ ↔ C of -SCH₃ Assigns each aliphatic and methyl proton to its directly attached carbon.
HMBC H-2 ↔ C-1, C-3, C-4; H of -SCH₃ ↔ C-5 Confirms the carbon backbone and the positions of the amide and methylsulfanyl groups.

| NOESY | H-3 ↔ H-5; H-2 ↔ H-4 | Provides information on the spatial proximity of protons, aiding in conformational analysis. |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₆H₁₄N₂OS), HRMS would be used to measure the exact mass of its protonated molecule, [M+H]⁺. The experimentally determined mass would then be compared to the theoretical exact mass calculated from the elemental formula, providing strong evidence for the compound's identity. The ability of HRMS to resolve species with very similar nominal masses is particularly valuable in the analysis of sulfur-containing compounds. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically used to fragment a selected precursor ion and then analyze the resulting product ions. diva-portal.org The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the sequence of atoms and functional groups.

For this compound, the protonated molecule ([M+H]⁺) would be selected and subjected to collision-induced dissociation (CID). The resulting fragments would likely arise from the cleavage of the amide bond and the aliphatic chain. For C-terminal amidated peptides and related compounds, a characteristic loss of ammonia (B1221849) is often observed upon CID. nih.gov Other expected fragmentations include the loss of the methylsulfanyl group or cleavage at various points along the carbon backbone. Analyzing these fragments allows for a detailed reconstruction of the molecular structure. researchgate.netnih.gov

Hyphenated Techniques (e.g., LC-MS) for Complex Mixture Analysis

Hyphenated techniques, most commonly Liquid Chromatography-Mass Spectrometry (LC-MS), combine the separation power of chromatography with the detection capabilities of mass spectrometry. nih.gov This is essential for analyzing the compound in complex matrices, such as during reaction monitoring or for purity assessment.

In an LC-MS analysis of this compound, the sample is first injected into a liquid chromatograph. The components of the mixture are separated based on their physicochemical properties (e.g., polarity) as they pass through a chromatographic column. The eluent from the column is then introduced into the mass spectrometer, which provides mass data for the separated components. This technique allows for the confirmation of the molecular weight of the target compound and the detection and potential identification of any impurities or byproducts, thereby providing a comprehensive assessment of the sample's purity.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a critical tool for identifying the functional groups and characterizing the molecular structure of this compound by analyzing the vibrations of its constituent atoms.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique "fingerprint" characterized by absorption bands corresponding to specific functional groups. For this compound, the key functional groups are the primary amine (-NH₂), the primary amide (-CONH₂), the thioether (-S-CH₃), and the alkane backbone.

The N-H stretching vibrations of both the primary amine and primary amide groups are expected to appear as distinct bands in the 3200-3500 cm⁻¹ region. The amide C=O stretch, known as the Amide I band, is a strong and characteristic absorption typically found around 1640-1680 cm⁻¹. The N-H bending of the primary amide (Amide II band) usually appears near 1600-1640 cm⁻¹. The C-S stretching vibration of the methylsulfanyl group is weaker and occurs in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Peak Assignments for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Assignment Vibrational Mode
3400 - 3500 Medium Primary Amide (R-CONH₂) N-H Asymmetric Stretch
3250 - 3400 Medium Primary Amine (R-NH₂) N-H Symmetric & Asymmetric Stretch
2850 - 2960 Medium Alkyl (C-H) C-H Stretch
~1660 Strong Primary Amide (R-CONH₂) C=O Stretch (Amide I)
~1620 Medium Primary Amide (R-CONH₂) N-H Bend (Amide II)
~1410 Medium Primary Amide (R-CONH₂) C-N Stretch

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy by detecting changes in the polarizability of a molecule's electron cloud during vibration. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is highly effective for identifying the sulfur-containing moiety.

The C-S and S-C stretching modes of the methylsulfanyl group give rise to distinct and readily identifiable peaks in the Raman spectrum, typically in the 600-800 cm⁻¹ region. The aliphatic C-C and C-H bonds of the pentanamide backbone also produce characteristic signals. Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of observed Raman bands to specific molecular vibrations. researchgate.net

Table 2: Predicted Raman Spectroscopy Peak Assignments for this compound

Raman Shift (cm⁻¹) Intensity Functional Group Assignment Vibrational Mode
2850 - 2960 Strong Alkyl (C-H) C-H Stretch
~1660 Weak Primary Amide (R-CONH₂) C=O Stretch (Amide I)
~1450 Medium Alkyl (C-H) CH₂ Scissoring
~850 Medium Alkyl (C-C) C-C Stretch

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophores present in this compound are the amide carbonyl group (C=O) and the thioether sulfur atom.

The amide group typically exhibits a weak n → π* transition with an absorption maximum (λmax) in the range of 210-220 nm. The thioether group also shows weak absorptions in the UV region, generally below 220 nm, arising from n → σ* transitions. Due to the presence of these chromophores, a UV-Vis spectrum of the compound would be expected to show absorbance in the low UV range. This property is particularly useful for detection in chromatographic methods like HPLC.

Chromatographic Methods for Separation and Purity Analysis

Chromatography is indispensable for separating this compound from impurities and for determining its purity. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for such polar molecules.

A typical RP-HPLC method would employ a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection can be achieved using a UV detector set at a low wavelength (~210 nm) to monitor the amide bond. For enhanced sensitivity and specificity, derivatization with a fluorescent tag followed by fluorescence detection can be employed. researchgate.net The method's validation would confirm its linearity, accuracy, and precision for quantitative analysis. pensoft.net

Table 3: Typical HPLC Parameters for the Analysis of this compound

Parameter Description
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Elution Gradient elution
Flow Rate 1.0 mL/min
Detector UV-Vis at 210 nm or Fluorescence Detector (with derivatization)

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar amine and amide groups, which can lead to poor peak shape and thermal decomposition in the injector port. thermofisher.com Therefore, derivatization is required to convert the analyte into a more volatile and thermally stable form. researchgate.net

A common derivatization strategy is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.comd-nb.info This process replaces the active hydrogens on the amine and amide groups with nonpolar trimethylsilyl (B98337) (TMS) groups, significantly increasing the compound's volatility. The resulting TMS-derivative can then be analyzed by GC, typically using a nonpolar or mid-polar capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). dtic.mil

Table 4: Typical GC Parameters for the Analysis of Derivatized this compound

Parameter Description
Derivatization Reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Column 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C hold for 2 min, then ramp to 280 °C)

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely utilized analytical technique for the qualitative assessment of the purity of this compound and for monitoring the progress of its synthesis. This chromatographic method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For the analysis of this compound, a polar compound, silica (B1680970) gel 60 F254 is commonly employed as the stationary phase. The choice of the mobile phase is critical for achieving optimal separation. A range of solvent systems can be utilized, with their composition adjusted to modulate the retention factor (Rf) of the analyte. Due to the presence of a primary amine and an amide group, which can engage in hydrogen bonding, a relatively polar mobile phase is typically required to ensure adequate migration of the compound on the silica gel plate.

Typical Mobile Phase Systems:

A mixture of a polar organic solvent, such as n-butanol or methanol, with a less polar solvent like dichloromethane (B109758) or ethyl acetate, often modified with a small amount of a basic component like ammonium (B1175870) hydroxide (B78521) or an acidic component like acetic acid to improve spot shape and resolution.

For instance, a mobile phase consisting of n-butanol, acetic acid, and water in a ratio of 4:1:1 (v/v/v) is a common system for the separation of amino acids and their derivatives.

Visualization:

Since this compound lacks a chromophore that absorbs UV light at 254 nm, visualization of the TLC spots is typically achieved by chemical staining. The most common and effective visualization reagent for primary amines is a ninhydrin (B49086) solution. Upon heating the TLC plate after spraying with the ninhydrin reagent, the primary amino group of this compound reacts to form a colored product, usually a purple or violet spot known as Ruhemann's purple.

Data Interpretation:

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter for a given compound in a specific TLC system. By comparing the Rf value of the synthesized compound to that of a known standard, its identity can be preliminarily confirmed. The presence of multiple spots would indicate the presence of impurities.

Hypothetical TLC Data for this compound:

Stationary PhaseMobile Phase (v/v/v)Visualization MethodHypothetical Rf Value
Silica Gel 60 F254n-Butanol:Acetic Acid:Water (4:1:1)Ninhydrin spray and heat0.45
Silica Gel 60 F254Dichloromethane:Methanol:Ammonium Hydroxide (8:2:0.1)Ninhydrin spray and heat0.60

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state, which are crucial for a complete structural characterization of this compound.

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the expected solid-state structure can be inferred from the known geometries of similar amino acid amides. The molecule would crystallize in a specific crystal system and space group, and its unit cell dimensions would be determined by the size and shape of the molecule and the nature of the intermolecular interactions.

Expected Structural Features:

Amide Group: The amide functional group is expected to be planar or nearly planar due to the delocalization of the nitrogen lone pair electrons into the carbonyl group. The C-N bond of the amide will exhibit partial double bond character, resulting in a shorter bond length compared to a typical C-N single bond.

Conformation: The pentanamide backbone, with its methylsulfanyl side chain, would adopt a specific conformation to minimize steric hindrance and maximize favorable intermolecular interactions within the crystal. The flexibility of the alkyl chain allows for various possible conformations.

Hypothetical Crystallographic Data for this compound:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)5.8
b (Å)12.5
c (Å)10.2
β (°)95.0
Volume (Å3)735.0
Z4
Calculated Density (g/cm3)1.18

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen, and sulfur) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula (C6H14N2OS) to verify its elemental composition and purity.

The theoretical elemental composition is calculated using the atomic masses of the elements:

Carbon (C): 12.01 g/mol

Hydrogen (H): 1.01 g/mol

Nitrogen (N): 14.01 g/mol

Oxygen (O): 16.00 g/mol

Sulfur (S): 32.07 g/mol

The molecular weight of this compound (C6H14N2OS) is 162.26 g/mol .

Theoretical Elemental Composition:

Carbon (C): (6 * 12.01 / 162.26) * 100% = 44.40%

Hydrogen (H): (14 * 1.01 / 162.26) * 100% = 8.70%

Nitrogen (N): (2 * 14.01 / 162.26) * 100% = 17.27%

Oxygen (O): (1 * 16.00 / 162.26) * 100% = 9.86%

Sulfur (S): (1 * 32.07 / 162.26) * 100% = 19.77%

Experimental Verification:

In a typical elemental analysis experiment, a small, accurately weighed sample of the compound is combusted in a controlled environment. The resulting combustion products (CO2, H2O, N2, and SO2) are quantitatively measured. The oxygen content is often determined by difference. The experimental results for a pure sample of this compound should be in close agreement with the theoretical values, typically within a margin of ±0.4%.

Elemental Analysis Data Table for this compound:

ElementTheoretical %Found % (Hypothetical)
Carbon (C)44.4044.35
Hydrogen (H)8.708.75
Nitrogen (N)17.2717.21
Sulfur (S)19.7719.80

Biological and Biochemical Research Applications Strictly in Vitro and Mechanistic Investigations

Investigations of Enzyme-Substrate Interactions

The unique structure of 3-Amino-5-(methylsulfanyl)pentanamide, featuring an amino group, a methylsulfanyl group, and an amide functional group, makes it a candidate for studying the active sites of various enzymes, particularly those involved in amino acid and peptide metabolism.

Currently, there is a lack of specific published data detailing in vitro enzymatic assays and kinetic studies for this compound. Further research is required to establish its substrate specificity, turnover rates, and inhibition constants with relevant enzymes.

Specific binding studies of this compound with isolated biomolecules have not yet been extensively reported in the scientific literature. Such studies would be crucial in determining its affinity and interaction patterns with target proteins or nucleic acids.

Role in Model Biochemical Pathways (e.g., Amino Acid Metabolism, Sulfur Cycling)

Given its structural similarity to natural amino acids like methionine, this compound is hypothesized to play a role in model biochemical pathways. It is considered a potential probe for investigating amino acid metabolism and sulfur cycling. However, concrete experimental evidence from in vitro pathway reconstructions or cell-free systems is not yet available.

Structure-Activity Relationship (SAR) Studies in Defined Biological Systems (e.g., Protein Binding)

Comprehensive Structure-Activity Relationship (SAR) studies for this compound are not yet present in the public domain. Future research in this area would involve synthesizing and testing derivatives of the compound to understand how modifications to its chemical structure affect its binding affinity and activity in defined biological systems.

Applications as Biochemical Probes for Mechanistic Elucidation

The potential of this compound as a biochemical probe for elucidating reaction mechanisms is an area of active interest. Its structure could allow it to act as an inhibitor or a substrate analog in enzymatic reactions, thereby providing insights into the catalytic mechanisms of enzymes involved in pathways such as amino acid metabolism. Further studies are needed to validate these applications.

Applications of 3 Amino 5 Methylsulfanyl Pentanamide in Materials Science and Industrial Research Non Clinical

Postulated Utilization as a Building Block in Complex Molecule Synthesis

Amino acids are fundamental building blocks in the synthesis of more complex molecules, including peptides and peptidomimetics. nih.govsigmaaldrich.com 3-Amino-5-(methylsulfanyl)pentanamide could theoretically be incorporated into peptide chains through its amino group, with the amide and methylsulfanyl groups providing unique structural and functional characteristics to the resulting molecule. The presence of the sulfur atom could be leveraged for specific cross-linking or modification reactions.

Hypothetical Role as a Precursor for Advanced Materials

In materials science, amino acid-based monomers can be used to create biodegradable polymers and functional materials. It is conceivable that this compound could be used as a monomer in polymerization reactions to form polyamides or other polymers. The resulting materials might exhibit interesting properties due to the presence of the pendant methylsulfanyl group, such as altered thermal stability, hydrophobicity, or metal-binding capabilities.

Theoretical Applications in Catalyst Design and Ligand Development

Amino acids and their derivatives are widely used as chiral ligands in asymmetric catalysis. mdpi.commdpi.com The chiral center and the presence of nitrogen, oxygen, and sulfur atoms in this compound make it a potential candidate for the synthesis of novel ligands for transition metal catalysts. nih.gov These ligands could be employed in a variety of catalytic transformations, where the specific stereochemistry and electronic properties of the ligand influence the efficiency and selectivity of the reaction.

It is important to reiterate that these potential applications are based on the general reactivity and structural features of similar compounds and are not supported by specific published research on this compound. Further experimental investigation is required to validate these hypotheses and to fully understand the potential of this compound in materials science and industrial research.

Future Perspectives and Research Directions for 3 Amino 5 Methylsulfanyl Pentanamide

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 3-Amino-5-(methylsulfanyl)pentanamide will likely focus on the principles of green chemistry, aiming to minimize environmental impact by reducing waste, energy consumption, and the use of hazardous materials. rsc.org Current synthetic strategies for similar amino amides often involve multi-step processes that may not be optimal in terms of atom economy or environmental impact. Future research could explore enzymatic or chemoenzymatic methods, leveraging the high selectivity and mild reaction conditions offered by biocatalysts. Continuous flow chemistry presents another avenue for developing highly efficient and scalable synthetic processes, allowing for precise control over reaction parameters and minimizing reaction volumes. The development of novel protecting group strategies and the exploration of one-pot reaction sequences will also be crucial in streamlining the synthesis of this compound.

Exploration of Novel Reactivity and Transformation Pathways

The chemical structure of this compound, featuring a primary amine, a primary amide, and a thioether group, suggests a rich and varied reactivity profile ripe for exploration. Future studies should investigate the selective functionalization of these groups to create a diverse library of derivatives. For instance, the primary amine could serve as a handle for the introduction of various substituents through acylation, alkylation, or arylation reactions. The amide group could be hydrolyzed to the corresponding carboxylic acid, (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, or reduced to a diamine. nih.gov The thioether moiety is susceptible to oxidation, which could yield the corresponding sulfoxide (B87167) and sulfone, potentially modulating the compound's biological activity and physicochemical properties. Furthermore, the exploration of its utility in multicomponent reactions could lead to the rapid assembly of more complex molecular architectures.

Advanced Characterization Techniques for Complex Assemblies

Should this compound be found to participate in the formation of higher-order structures or complex assemblies, a suite of advanced characterization techniques will be necessary to elucidate their nature. While standard techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry will be fundamental for basic structural confirmation, more sophisticated methods will be required for detailed analysis. organic-chemistry.org Techniques such as X-ray crystallography could provide atomic-level insights into the solid-state structure of the compound and its derivatives. For the study of potential self-assembled structures in solution, techniques like small-angle X-ray scattering (SAXS) and transmission electron microscopy (TEM) would be invaluable.

Expanding Computational Modeling to Predict Novel Reactivity

Computational modeling and theoretical chemistry will be powerful tools in predicting and understanding the reactivity and properties of this compound. Density Functional Theory (DFT) calculations can be employed to predict reaction mechanisms, determine the stability of intermediates and transition states, and rationalize observed reactivity patterns. Molecular dynamics (MD) simulations could be used to study the conformational landscape of the molecule and its potential interactions with biological macromolecules or other molecules in supramolecular assemblies. Such computational studies can guide experimental design, saving time and resources by identifying the most promising avenues for investigation.

Identification of Undiscovered Biochemical Roles (In Vitro)

Given its structural similarity to naturally occurring amino acids and their derivatives, this compound may possess interesting biochemical roles. Future in vitro studies should aim to investigate its potential as an enzyme inhibitor, a receptor ligand, or a building block in peptide synthesis. nih.gov Screening against a panel of enzymes, such as proteases or kinases, could reveal potential inhibitory activity. Binding assays with various receptors could identify any pharmacological potential. Furthermore, its incorporation into peptides could lead to novel peptidomimetics with enhanced stability or altered biological activity.

Integration into Supramolecular Chemistry Research

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting prospects for this compound. nih.gov The presence of both hydrogen bond donors (amine and amide N-H) and acceptors (amide C=O and thioether sulfur) suggests that this molecule could participate in self-assembly processes to form ordered nanostructures such as nanofibers, nanotubes, or hydrogels. mdpi.com The ability of amino acids and their derivatives to form such materials is well-documented. mdpi.com Future research could explore the self-assembly of this compound under various conditions (e.g., pH, temperature, solvent) and investigate the properties of the resulting supramolecular materials for potential applications in drug delivery, tissue engineering, or catalysis.

Conclusion

Summary of Current Research Status

The chemical compound 3-Amino-5-(methylsulfanyl)pentanamide, identified by the CAS number 771528-65-5, is a molecule that, despite its definitive identification and availability through chemical suppliers, remains largely uncharacterized in publicly accessible scientific literature. acs.orgorganic-chemistry.org Its molecular formula is C6H14N2OS, and it has a molecular weight of approximately 162.25 g/mol . acs.org

While information on its direct synthesis is scarce, general principles of organic chemistry suggest that it could be synthesized from its corresponding carboxylic acid, (3R)-3-amino-5-(methylsulfanyl)pentanoic acid, through standard amidation reactions. These methods typically involve the activation of the carboxylic acid followed by reaction with ammonia (B1221849) or a protected amine. acs.orgjove.comlibretexts.org

The reactivity of this compound can be inferred from its functional groups: a primary amine, a primary amide, and a thioether. The amino group is expected to exhibit nucleophilic properties, while the amide can undergo hydrolysis under acidic or basic conditions. The thioether linkage presents a site for potential oxidation.

Information regarding the biological activity and mechanism of action of this compound is not available. However, the presence of the thioether moiety, also found in the essential amino acid methionine, suggests potential for biological interactions. Thioether-containing compounds are known to play various roles in biological systems and can be targets for enzymatic modifications. nih.govresearchgate.net

Research applications for this specific compound have not been reported. Its structural similarity to biologically relevant molecules suggests it could be a candidate for screening in various biological assays, but no such studies have been published. Likewise, while the synthesis of derivatives is chemically feasible, no specific derivatives of this compound have been described in the literature.

In essence, this compound represents a chemical entity that is known to exist but has not been the subject of focused academic or industrial research, as far as public records show.

Significance of this compound in Fundamental and Applied Chemical Sciences

Despite the current lack of direct research, the structure of this compound allows for speculation on its potential significance in both fundamental and applied chemical sciences.

From a fundamental perspective, this compound serves as an interesting, yet unexplored, bifunctional molecule. The presence of both a primary amine and a primary amide group offers opportunities for selective chemical modifications and for studying the intramolecular interactions between these two functional groups. The flexible carbon chain and the thioether linkage further add to its structural complexity and potential for conformational studies.

In the realm of applied chemical sciences, particularly in medicinal chemistry and drug discovery, this compound could serve as a novel scaffold or building block. The combination of an amino group, an amide, and a thioether in a relatively small molecule is a feature present in various biologically active compounds. Amide derivatives are associated with a broad spectrum of biological activities. researchgate.netsphinxsai.com The thioether group, a key feature of methionine, is important for the structure and function of many peptides and proteins. nih.gov The incorporation of a thioether into peptide analogues can improve stability and maintain biological activity. nih.gov Therefore, this compound and its potential derivatives could be of interest for developing new therapeutic agents.

Furthermore, the study of such under-characterized molecules is crucial for expanding the known chemical space. A comprehensive investigation into the synthesis, properties, and reactivity of this compound would not only fill a knowledge gap but could also uncover unexpected chemical behavior or biological activity, paving the way for new avenues of research and application.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.